N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide
Description
This compound features a pyrrole core substituted with methyl groups at positions 4 and 5, a phenylsulfonyl group at position 3, an isopropyl group at position 1, and a cyclopropanecarboxamide moiety at position 2. Although direct synthesis or application data for this compound are absent in the provided evidence, analogs with cyclopropanecarboxamide and sulfonyl substituents (e.g., , and 7) suggest relevance in medicinal chemistry, particularly in kinase inhibition or neuroinflammatory pathways .
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H24N2O3S/c1-12(2)21-14(4)13(3)17(18(21)20-19(22)15-10-11-15)25(23,24)16-8-6-5-7-9-16/h5-9,12,15H,10-11H2,1-4H3,(H,20,22) |
InChI Key |
SUXQBZPVLRIEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CC3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the pyrrole derivative reacts with a sulfonyl chloride in the presence of a base.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through the reaction of the sulfonylated pyrrole with cyclopropanecarboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity and specificity, while the cyclopropanecarboxamide group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights:
Core Heterocycle Variations: The pyrrole core (target compound) vs. pyridine () or pyrrolo[2,3-b]pyridine () alters electronic properties and binding pocket compatibility. The dihydropyrazole in introduces conformational flexibility, contrasting with the rigid pyrrole or pyridine systems .
Sulfonyl/Carboxamide Modifications :
- Phenylsulfonyl (target compound) vs. alkylsulfonyl () or cyclopropanesulfonamide (): Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., GSK-3β in ) .
- Cyclopropanecarboxamide in the target compound and compounds may stabilize bioactive conformations via ring strain, improving target affinity .
Synthetic Approaches :
- employs streamlined protocols (e.g., GP3/GP7) with silica gel chromatography, whereas uses Pd-catalyzed hydrogenation for nitro-group reduction, reflecting divergent strategies for functional group introduction .
Biological Implications: The morpholine group in enhances solubility, a feature absent in the target compound but critical for blood-brain barrier penetration in neurotherapeutics .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anti-inflammatory effects, as well as insights from relevant research studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyrrole ring substituted with a phenylsulfonyl group and a cyclopropanecarboxamide moiety. Its molecular formula is with a molecular weight of approximately 396.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1010900-56-7 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential application in treating bacterial infections. The mechanism of action is thought to involve the modulation of enzyme activity or interference with bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response. This suggests that this compound could be beneficial in managing conditions associated with chronic inflammation.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The phenylsulfonyl group is known to enhance interactions with various enzymes, potentially leading to reduced enzymatic activity associated with inflammation and infection.
- Cell Signaling Modulation : The compound may influence cell signaling pathways involved in immune responses, thereby attenuating inflammatory reactions.
- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that it may also function as an antioxidant, reducing oxidative stress within cells.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study evaluated the effects of this compound on cultured human cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting cytotoxic effects against certain cancer cell lines while sparing normal cells .
- Animal Models : In vivo experiments demonstrated that administration of this compound resulted in reduced inflammation markers in animal models of arthritis and colitis, indicating its therapeutic potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
